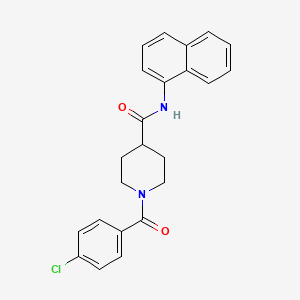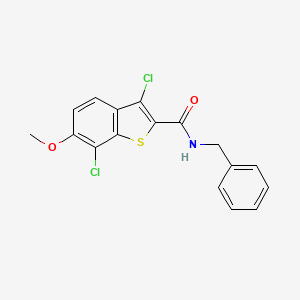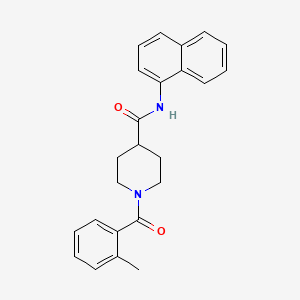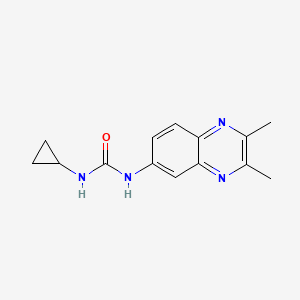
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea, commonly known as BQ-123, is a selective endothelin A (ETA) receptor antagonist. It is a synthetic compound that is widely used in scientific research to study the role of endothelin in various physiological and pathological processes.
Mecanismo De Acción
BQ-123 selectively blocks the N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea receptor, which is a G-protein-coupled receptor that is coupled to the phospholipase C (PLC) signaling pathway. When endothelin binds to the N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea receptor, it activates the PLC pathway, which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then activate downstream signaling pathways that lead to vasoconstriction and cell proliferation. BQ-123 blocks this pathway by preventing endothelin from binding to the N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea receptor, thereby inhibiting the vasoconstrictive and proliferative effects of endothelin.
Biochemical and Physiological Effects:
BQ-123 has been shown to have various biochemical and physiological effects in different experimental models. In animal studies, BQ-123 has been shown to reduce blood pressure, improve endothelial function, and prevent vascular remodeling. In vitro studies have shown that BQ-123 inhibits the proliferation of various cell types, including smooth muscle cells, endothelial cells, and cancer cells. BQ-123 has also been shown to have anti-inflammatory effects in various experimental models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BQ-123 has several advantages for laboratory experiments. It is a selective N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea receptor antagonist, which allows researchers to study the specific effects of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea receptor activation without affecting the ETB receptor. BQ-123 is also highly potent and has a long half-life, which allows for sustained inhibition of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea receptor activation. However, BQ-123 has some limitations as well. It is a synthetic compound that may have off-target effects, and its effects may vary depending on the experimental model used.
Direcciones Futuras
There are several future directions for research on BQ-123. One area of interest is the role of endothelin in various pathological conditions, such as hypertension, atherosclerosis, and cancer. Another area of interest is the development of more selective and potent N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea receptor antagonists that can be used in clinical settings. Additionally, the use of BQ-123 in combination with other drugs and therapies is an area of active research. Overall, BQ-123 is a valuable tool for studying the role of endothelin in various physiological and pathological processes, and its use in scientific research is likely to continue to expand in the future.
Aplicaciones Científicas De Investigación
BQ-123 is widely used in scientific research to study the role of endothelin in various physiological and pathological processes. Endothelin is a potent vasoconstrictor that plays a critical role in the regulation of blood pressure, vascular tone, and cell proliferation. BQ-123 selectively blocks the N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea receptor, which is responsible for most of the vasoconstrictive and proliferative effects of endothelin, without affecting the ETB receptor.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N6O3/c34-27(30-15-17-7-10-23-24(13-17)36-16-35-23)31-18-8-9-19-22(14-18)33-26(21-6-2-4-12-29-21)25(32-19)20-5-1-3-11-28-20/h1-14H,15-16H2,(H2,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOPVMJZBFHXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=N5)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7030515 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3443471.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B3443488.png)

![N-(3-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3443503.png)




![methyl 2-({[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3443547.png)
![N-{4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3443548.png)


